molecular formula C13H10N2O2S B13691519 Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate

Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate

Cat. No.: B13691519
M. Wt: 258.30 g/mol
InChI Key: GDCCWBXPPAQDOH-UHFFFAOYSA-N
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Description

Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is a heterocyclic compound with the molecular formula C13H10N2O2S. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The unique structure of this compound, which includes a thienoquinoline core, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of this compound with sodium hydride in N,N-dimethyl-formamide at 0°C under an inert atmosphere. This is followed by the addition of ®-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester in the same solvent and conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothieno[2,3-b]quinoline-2-carboxylate: Another thienoquinoline derivative with similar structural features.

    Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicinal chemistry.

    Benzo[h]quinoline: A related compound with a fused benzene and pyridine ring system.

Uniqueness

Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is unique due to its specific thienoquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(14)10-7-3-2-6-15-8(7)4-5-9(10)18-12/h2-6H,14H2,1H3

InChI Key

GDCCWBXPPAQDOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC=N3)N

Origin of Product

United States

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